3-Bromo-6-cyano-2-nitrophenylacetic acid
Description
3-Bromo-6-cyano-2-nitrophenylacetic acid is a substituted phenylacetic acid derivative featuring bromo, cyano, and nitro functional groups at the 3-, 6-, and 2-positions of the aromatic ring, respectively.
Properties
IUPAC Name |
2-(3-bromo-6-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGWQHLIFWZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-cyano-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitrophenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as copper(I) iodide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-cyano-2-nitrophenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Copper(I) iodide and dimethylformamide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-6-cyano-2-nitrophenylacetic acid.
Reduction: Formation of 3-bromo-6-amino-2-nitrophenylacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-cyano-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The bromine, cyano, and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights 3-bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid (CAS: starbld0021415) as a closely related analog . Below is a comparative analysis based on substituent effects and inferred properties:
| Property | 3-Bromo-6-cyano-2-nitrophenylacetic Acid | 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic Acid |
|---|---|---|
| Substituents | -Br (3), -CN (6), -NO₂ (2) | -Br (3), -F (6), -CF₃ (2) |
| Molecular Weight (g/mol) | ~314 (estimated) | ~327 (estimated) |
| Electron Effects | Strongly electron-withdrawing (-NO₂, -CN) | Moderate electron-withdrawing (-CF₃, -F) |
| Acidity (pKa) ** | Lower (higher acidity due to -NO₂/-CN) | Moderate (weaker acidity than nitro/cyano analogs) |
| Solubility | Likely low in water (polar aprotic solvents) | Higher in organic solvents (CF₃ enhances lipophilicity) |
| Reactivity | Nitro group facilitates reduction reactions | CF₃ group stabilizes intermediates in nucleophilic substitutions |
Notes:
- The nitro group in the target compound enhances acidity and reactivity in reduction or electrophilic substitution reactions compared to the trifluoromethyl group in the analog .
- The cyano group may increase polarity but reduce metabolic stability compared to fluorine.
- Bromine in both compounds offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
Limitations and Recommendations
The provided evidence lacks experimental data (e.g., spectral, thermodynamic) for precise comparisons. Future studies should prioritize:
- Experimental determination of pKa, solubility, and stability.
- Comparative kinetic studies on substitution reactions.
- Exploration of bioactivity using in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
